2-Bromo-4-methylbenzylamine

Description

Structural Context within Halogenated Benzylamines

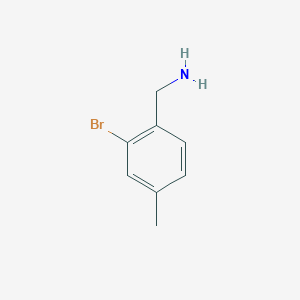

2-Bromo-4-methylbenzylamine belongs to the broader class of halogenated benzylamines, which are characterized by a benzylamine (B48309) core substituted with one or more halogen atoms. The structure of this compound consists of a benzene (B151609) ring substituted with a bromomethyl group at position 1, a bromine atom at position 2, and a methyl group at position 4.

The presence of the bromine atom, an electron-withdrawing group, and the methyl group, an electron-donating group, at specific positions on the aromatic ring significantly influences the molecule's electronic properties and reactivity. The bromine atom can participate in various coupling reactions and can be a site for nucleophilic substitution, while the amine functionality is a key site for reactions such as alkylation, acylation, and reductive amination. openmedicinalchemistryjournal.com The interplay of these functional groups makes this compound a distinct entity compared to other halogenated benzylamines, such as those with different halogen substituents or substitution patterns. ontosight.aiontosight.ai

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 865718-75-8 chemsrc.comchemical-suppliers.eu |

| Molecular Formula | C8H10BrN chemsrc.comnih.gov |

| Molecular Weight | 200.08 g/mol chemsrc.comsigmaaldrich.com |

| IUPAC Name | (2-Bromo-4-methylphenyl)methanamine chemsrc.com |

Significance in Contemporary Synthetic Methodologies

Halogenated benzylamines are recognized as important intermediates in organic synthesis, particularly for preparing more complex molecules. google.com The significance of this compound lies in its utility as a precursor in various synthetic transformations.

One common synthetic route to prepare benzylamines involves the reductive amination of the corresponding benzaldehyde. openmedicinalchemistryjournal.comgoogle.com In the case of this compound, the synthesis can commence from 2-bromo-4-methylaniline (B145976). orgsyn.org This starting material can be converted to 2-bromo-4-methylbenzaldehyde (B1335389) via a Sandmeyer-type reaction, which is then subjected to reductive amination to yield the target benzylamine. google.comorgsyn.org An alternative industrial approach for producing halogenated benzylamines involves the hydrogenation of the corresponding halogenated benzonitriles in the presence of a catalyst. google.com

The reactivity of this compound allows it to be a versatile building block. The primary amine group can be readily functionalized, and the bromine atom on the aromatic ring can be utilized in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to form new carbon-carbon or carbon-nitrogen bonds. These methodologies are central to modern medicinal chemistry and materials science for constructing complex molecular frameworks from simpler precursors. acs.org

Table 2: Key Reactions in Benzylamine Synthesis

| Reaction Type | Description | Precursors |

| Reductive Amination | Reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. openmedicinalchemistryjournal.com | Benzaldehydes, Amines (e.g., ammonia) openmedicinalchemistryjournal.comgoogle.com |

| Nitrile Reduction | Hydrogenation of a nitrile functional group to a primary amine using a metal catalyst. google.com | Benzonitriles google.com |

| Gabriel Synthesis | A method to obtain primary amines from primary alkyl halides, avoiding overalkylation. | Phthalimide (B116566), Alkyl Halides |

Overview of Research Trajectories

Research involving this compound and related halogenated benzylamines primarily focuses on their application as intermediates in the synthesis of novel organic compounds. These compounds serve as scaffolds for creating molecules with potential applications in various fields of chemical research. ontosight.aibiosynth.com

One major research trajectory is the use of these building blocks in medicinal chemistry to synthesize new chemical entities for biological screening. The specific substitution pattern of this compound allows for systematic structural modifications to explore structure-activity relationships (SAR) of new therapeutic agents.

Another area of investigation is in materials science. The functional groups present in this compound make it a candidate for incorporation into larger polymeric structures. For instance, research into halogenated polymers for applications like photocatalysis has utilized benzylamine derivatives for oxidative coupling reactions, highlighting a potential avenue for the application of such compounds. bohrium.com The development of efficient synthetic routes to access these halogenated benzylamines continues to be an active area of research, aiming for improved yields, scalability, and sustainability. google.com

Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-4-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6-2-3-7(5-10)8(9)4-6/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUAWKONXRGUEIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693583 | |

| Record name | 1-(2-Bromo-4-methylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865718-75-8 | |

| Record name | 1-(2-Bromo-4-methylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 2 Bromo 4 Methylbenzylamine

Reactivity of the Aryl Halide Moiety

The bromine atom attached to the aromatic ring is a key site for reactivity, primarily enabling the formation of new carbon-carbon and carbon-nitrogen bonds through metal-catalyzed cross-coupling reactions. The position of the bromine atom ortho to the aminomethyl group can introduce steric considerations that influence reaction conditions and outcomes.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing aryl halides. For substrates like 2-Bromo-4-methylbenzylamine, the primary amine group can sometimes interfere with the catalyst or require protection, although many modern catalytic systems are tolerant of free amines.

The Suzuki-Miyaura reaction is a widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. While specific studies detailing the Suzuki-Miyaura coupling of this compound are not prevalent in readily available literature, the reactivity can be inferred from studies on analogous unprotected ortho-bromoanilines. nih.gov These reactions typically proceed in good to excellent yields and are compatible with a variety of boronic esters. nih.gov

The general transformation involves the palladium-catalyzed reaction between the aryl bromide and a boronic acid or ester in the presence of a base. tcichemicals.com The reaction is known for its mild conditions and tolerance of diverse functional groups. nih.gov For a substrate like this compound, a typical reaction scheme would involve coupling with an aryl or alkyl boronic acid to form a biphenyl or alkyl-substituted benzylamine (B48309) derivative.

A study on unprotected ortho-bromoanilines identified CataCXium A Pd G3 as a particularly effective catalyst system with cesium carbonate as the base, yielding products in high yields. nih.gov The choice of solvent can also be critical, with 2-MeTHF showing superior results in some cases. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Analogous o-Bromoanilines Data extrapolated from studies on similar substrates.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | 90 |

| CataCXium A Pd G3 | CataCXium A | Cs₂CO₃ | 2-MeTHF/H₂O | 80 |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction would involve the intermolecular coupling of this compound with another amine or an intramolecular cyclization if a suitable nitrogen nucleophile is present elsewhere in the molecule.

Given that this compound is itself a primary amine, it could potentially undergo self-coupling or react with other amines. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.org Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, have expanded the scope of this reaction to a wide variety of amines and aryl halides under milder conditions. wikipedia.org Studies on the amination of bromobenzene (B47551) have shown that non-polar solvents like toluene and strong bases such as sodium tert-butoxide (t-BuONa) are often effective. sigmaaldrich.com

Table 2: Common Catalytic Systems for Buchwald-Hartwig Amination of Aryl Bromides General conditions applicable to analogous substrates.

| Palladium Source | Ligand | Base | Solvent |

| Pd(OAc)₂ | RuPhos | NaOt-Bu | Toluene |

| [Pd(allyl)Cl]₂ | t-BuXPhos | Cs₂CO₃ | 1,4-Dioxane |

| Pd₂(dba)₃ | XantPhos | DBU | DMF |

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction would transform this compound into an ortho-alkynyl substituted benzylamine, a valuable building block in medicinal chemistry and materials science.

The reaction is typically carried out in the presence of an amine base, such as triethylamine (B128534) or diisopropylamine, which also serves as the solvent. organic-chemistry.orglibretexts.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. libretexts.orgnih.gov The reactivity of aryl halides in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org For an aryl bromide like this compound, the reaction may require heating to proceed efficiently. nih.gov The presence of the free amine could potentially coordinate to the metal catalysts, but many protocols are tolerant of such functional groups. nih.gov

Table 3: Typical Reagents for Sonogashira Coupling of Aryl Bromides General conditions based on established protocols.

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent |

| Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | THF or DMF |

| Pd(OAc)₂ | None (Copper-free) | Piperidine / Cs₂CO₃ | Toluene |

| Pd(PPh₃)₄ | CuI | Diisopropylamine | Acetonitrile |

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAr) is generally challenging for simple aryl halides like this compound. This reaction typically requires the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group (the bromine atom) to activate the ring towards nucleophilic attack. The mechanism involves the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

The structure of this compound lacks such strong activating groups. The methyl group is weakly electron-donating, and the aminomethyl group has a slight inductive-withdrawing effect but is not sufficient to facilitate a standard SNAr reaction under typical conditions. Therefore, direct displacement of the bromine atom by common nucleophiles is not a favored pathway.

Under extremely harsh conditions or with very strong bases like sodium amide (NaNH₂), a different mechanism involving a benzyne (B1209423) intermediate (elimination-addition) could potentially occur. However, this would require the presence of a proton ortho to the bromine atom, which is available in this molecule.

Reactivity of the Primary Amine Functional Group

The primary amine of the benzylamine moiety is a versatile functional group, acting as a nucleophile and a base. It readily participates in a variety of classical amine reactions, including acylation and alkylation, to form a wide range of derivatives.

N-Acylation: The primary amine can be easily acylated by reacting with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amides. This reaction is fundamental for introducing a vast array of functional groups and is often used as a protecting strategy for the amine. For instance, reaction with acetyl chloride in the presence of a base like triethylamine would yield N-(2-bromo-4-methylbenzyl)acetamide.

N-Alkylation: As a nucleophile, the primary amine can react with alkyl halides or undergo reductive amination with aldehydes and ketones to form secondary and tertiary amines. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. Reductive amination offers a more controlled method for synthesizing secondary or tertiary amines.

The nucleophilicity of the amine allows it to participate in the synthesis of various heterocyclic structures. For example, condensation with dicarbonyl compounds or their equivalents can lead to the formation of nitrogen-containing rings.

Nucleophilic Additions and Condensation Reactions (e.g., Schiff Base Formation)

The primary amine group of this compound is nucleophilic and readily participates in addition and condensation reactions with carbonyl compounds. A prominent example is the reaction with aldehydes and ketones to form imines, commonly known as Schiff bases. This condensation reaction is typically catalyzed by a weak acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.com

The general mechanism involves two key stages:

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a zwitterionic intermediate which, after a proton transfer, results in a neutral carbinolamine.

Dehydration: The carbinolamine is then protonated on the oxygen atom under acidic conditions, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the stable imine (Schiff base) product. youtube.com

The reaction is reversible and is often driven to completion by removing the water formed during the reaction. Schiff bases derived from benzylamines are valuable intermediates in organic synthesis and are known for their wide range of biological activities. The stability of these Schiff bases is generally higher when formed from aromatic aldehydes compared to aliphatic ones.

Table 1: Examples of Schiff Base Formation with this compound

| Carbonyl Compound | Product (Schiff Base) | Reaction Conditions |

|---|---|---|

| Benzaldehyde | N-(2-Bromo-4-methylbenzylidene)aniline | Ethanol, reflux, catalytic acid |

| Acetone | N-(2-Bromo-4-methylbenzyl)-propan-2-imine | Toluene, Dean-Stark, p-TsOH |

| Cyclohexanone | N-(2-Bromo-4-methylbenzyl)cyclohexan-1-imine | Methanol, room temperature |

Alkylation and Acylation Reactions

As a primary amine, this compound can be readily N-alkylated and N-acylated.

Alkylation: Nucleophilic substitution reactions with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) lead to the formation of secondary and tertiary amines. The reaction proceeds via an SN2 mechanism where the amine acts as the nucleophile. A significant challenge in the N-alkylation of primary amines is preventing overalkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine. nih.gov To achieve mono-alkylation, reaction conditions must be carefully controlled, for instance, by using a large excess of the primary amine or by employing specific catalytic methods. researchgate.net For example, reductive amination, which involves the reaction with an aldehyde or ketone in the presence of a reducing agent, is an alternative method to produce secondary amines with high selectivity.

Acylation: The reaction of this compound with acylating agents such as acyl chlorides or acid anhydrides provides a straightforward route to N-substituted amides. This reaction is typically fast and exothermic, often carried out in the presence of a non-nucleophilic base (like pyridine or triethylamine) to neutralize the HCl or carboxylic acid byproduct. The high reactivity of acyl chlorides makes them excellent reagents for this transformation. reddit.comresearchgate.net The resulting N-(2-Bromo-4-methylbenzyl) amides are stable compounds and are important in various fields, including medicinal chemistry.

Formation of Amides and Ureas

Amides: Beyond acylation with acyl chlorides, amides of this compound can be synthesized through various other methods. One common approach is the coupling of the amine with a carboxylic acid using a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). This method avoids the need for highly reactive acyl chlorides and proceeds under milder conditions.

Ureas: Substituted ureas can be synthesized from this compound primarily through its reaction with isocyanates. The amine's nucleophilic nitrogen atom attacks the electrophilic carbon of the isocyanate group, leading to the formation of an N,N'-disubstituted urea. This reaction is generally rapid and does not require a catalyst. organic-chemistry.orgorganic-chemistry.org Alternative, isocyanate-free methods for urea synthesis have also been developed, often involving the carbonylation of amines or the use of phosgene equivalents like carbonyldiimidazole (CDI). mdpi.comnih.gov These methods are often preferred due to the high toxicity of isocyanates. nih.gov

Table 2: Synthesis of Amide and Urea Derivatives

| Reagent | Product Type | Product Name Example |

|---|---|---|

| Acetyl Chloride | Amide | N-(2-Bromo-4-methylbenzyl)acetamide |

| Benzoic Acid / EDCI | Amide | N-(2-Bromo-4-methylbenzyl)benzamide |

| Phenyl isocyanate | Urea | 1-(2-Bromo-4-methylbenzyl)-3-phenylurea |

| Carbonyldiimidazole (CDI) followed by another amine (e.g., Aniline) | Urea | 1-(2-Bromo-4-methylbenzyl)-3-phenylurea |

Electrophilic Aromatic Substitution on the Toluene Ring

The toluene ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. masterorganicchemistry.com The rate and regioselectivity of these reactions are governed by the electronic effects of the substituents already present on the ring: the bromo, methyl, and aminomethyl groups.

The aminomethyl group (-CH₂NH₂) is generally considered a weak activating group and an ortho-, para-director. However, under the strongly acidic conditions often used for EAS reactions (e.g., nitration or sulfonation), the amine group will be protonated to form an ammonium salt (-CH₂NH₃⁺). This ammonium group is a strong deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect.

Regioselectivity Influences of Substituents

The outcome of an EAS reaction on the this compound ring depends on the interplay of the directing effects of the three substituents. For reactions under non-acidic or weakly acidic conditions, the directing effects are as follows:

-CH₃ (Methyl): An activating, ortho-, para-director due to hyperconjugation and weak inductive electron donation. libretexts.org

-Br (Bromo): A deactivating, ortho-, para-director. It deactivates the ring through its electron-withdrawing inductive effect but directs ortho/para due to electron donation via resonance. pressbooks.pub

-CH₂NH₂ (Aminomethyl): A weakly activating, ortho-, para-director.

When considering the positions on the ring (C1 is attached to -CH₂NH₂), the existing substituents are at C2 (-Br) and C4 (-CH₃). The available positions for substitution are C3, C5, and C6.

The methyl group at C4 directs incoming electrophiles to its ortho positions (C3 and C5).

The bromo group at C2 directs to its ortho position (C3) and para position (C5).

The aminomethyl group at C1 directs to its ortho position (C6) and para position (C4 (blocked)).

Both the methyl and bromo groups strongly direct the incoming electrophile to positions 3 and 5. The methyl group is an activator, while the bromo group is a deactivator. In cases of competing directing effects, the stronger activating group typically governs the regioselectivity. leah4sci.com Therefore, the methyl group's influence is dominant. The substitution is expected to occur primarily at the positions ortho to the methyl group (C3 and C5), which are also favored by the bromo group.

Under strongly acidic conditions, the -CH₂NH₃⁺ group becomes a meta-director, directing to C3 and C5. In this scenario, all three groups would direct the electrophile to the same positions (C3 and C5), reinforcing this regiochemical outcome.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile (E⁺) | Predicted Major Product(s) |

|---|---|---|

| Bromination | Br⁺ | 1-(Aminomethyl)-2,5-dibromo-4-methylbenzene |

| Nitration | NO₂⁺ | 1-(Aminomethyl)-2-bromo-4-methyl-5-nitrobenzene |

| Sulfonation | SO₃ | 3-(Aminomethyl)-4-bromo-6-methylbenzenesulfonic acid |

| Friedel-Crafts Acylation | RCO⁺ | 1-(3-(Aminomethyl)-4-bromo-6-methylphenyl)ethan-1-one |

Intramolecular Cyclization and Heterocycle Formation

Derivatives of this compound can serve as precursors for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. The presence of the nucleophilic amine and the electrophilic aryl bromide within the same molecule allows for cyclization, often facilitated by a transition metal catalyst.

Palladium-Catalyzed C-H/N-H Coupling in Benzylamine Derivatives

Palladium-catalyzed reactions are powerful tools for forming C-N bonds, which are central to the synthesis of nitrogen-containing heterocycles. Intramolecular versions of these reactions, such as the Buchwald-Hartwig amination, can be applied to halo-benzylamine derivatives.

In a typical scenario, a derivative of this compound, where the amine is part of a larger structure or has been acylated, can undergo intramolecular cyclization. The reaction involves the oxidative addition of the palladium(0) catalyst to the aryl-bromide bond. The subsequent steps involve coordination of the nitrogen atom to the palladium center, followed by reductive elimination to form the new C-N bond and regenerate the Pd(0) catalyst. This process can lead to the formation of five-, six-, or seven-membered rings depending on the structure of the substrate.

Furthermore, palladium catalysis can facilitate direct C-H/N-H coupling. In this type of transformation, a C-H bond on an adjacent part of the molecule is activated and coupled with the N-H bond of the benzylamine moiety. While this specific transformation for this compound is not widely documented, the methodology is well-established for related benzylamine derivatives, often using a directing group to guide the C-H activation to a specific site. nih.gov Such strategies are instrumental in the efficient construction of complex polycyclic nitrogen heterocycles.

Applications As a Versatile Synthetic Building Block and Intermediate

Intermediate in Complex Organic Synthesis

The reactivity of the benzylamine (B48309) moiety and the presence of the bromo- and methyl- substituents on the aromatic ring make 2-Bromo-4-methylbenzylamine a candidate for use in the construction of more complex molecules.

Although direct examples of the use of this compound in the synthesis of pharmaceutical ingredients are not readily found in the literature, related compounds are key intermediates in drug manufacturing. For instance, compounds like 2-bromo-4-methylpropiophenone are recognized as versatile intermediates in the synthesis of various pharmaceuticals, including analgesics, sedatives, and anticonvulsant drugs. The structural similarities suggest that this compound could be explored for the synthesis of novel bioactive molecules.

In the field of agrochemicals, brominated and methylated aromatic compounds are common structural motifs. While specific synthetic routes starting from this compound are not widely documented, the related compound 4-Bromo-2-methylbenzaldehyde is noted for its contribution to the synthesis of crop protection agents. nbinno.com This highlights the potential utility of the 2-bromo-4-methylphenyl scaffold in developing new agrochemical products.

Aromatic amines are fundamental precursors in the synthesis of a wide range of dyes and pigments. The specific substitution pattern of this compound could potentially be used to create novel colorants. For example, a related compound, 2-bromo-4-methylbenzonitrile, is identified as an important intermediate in the synthesis of phthalocyanine (B1677752) dyes. researchgate.net This suggests that the 2-bromo-4-methylphenyl moiety can be a valuable component in the design of new dye molecules.

Derivatization Strategies in Analytical Chemistry

In the field of analytical chemistry, the detection and quantification of certain molecules can be challenging due to their inherent properties. Derivatization is a technique used to modify a compound to improve its analytical performance, such as enhancing its detectability in mass spectrometry or improving its separation in chromatography. While there is limited information on the use of this compound for this purpose, a closely related isomer, 4-bromo-N-methylbenzylamine (4-BNMA), is well-documented as an effective derivatization reagent.

Reagent for Carboxylic Acid Derivatization in Mass Spectrometry

The analysis of small carboxylic acids, such as those in the tricarboxylic acid (TCA) cycle, can be difficult using liquid chromatography-mass spectrometry (LC-MS) due to their poor ionization and retention. nih.govnih.gov Derivatization with a suitable reagent can overcome these limitations. The compound 4-bromo-N-methylbenzylamine (4-BNMA) has been successfully used as a derivatization reagent for mono-, di-, and tri-carboxylic acids. nih.govnih.gov

The key advantages of using a brominated benzylamine derivative like 4-BNMA include:

Enhanced Ionization: The derivatization process facilitates positive electrospray ionization (ESI), which can be more sensitive for certain analytes. nih.govnih.gov

Improved Chromatographic Separation: The addition of the phenyl group from the benzylamine reagent can improve the retention of small, polar carboxylic acids in reversed-phase chromatography. nih.govdtu.dk

Characteristic Isotopic Pattern: Bromine has two stable isotopes, 79Br and 81Br, in nearly equal abundance. This creates a distinctive isotopic pattern in the mass spectrum of the derivatized molecule, which aids in the identification and confirmation of the analyte. nih.govnih.govdtu.dk This pattern can also indicate the number of carboxylic acid groups present on a molecule. nih.gov

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using 4-BNMA for derivatization has been shown to achieve limits of detection in the low nanomolar range for many biologically important carboxylic acids, with a total analysis time of under 6 minutes. nih.govnih.gov

| Analyte Type | Advantage of Derivatization with 4-BNMA | Analytical Technique |

| Mono-, di-, and tri-carboxylic acids | Improved ionization efficiency, enhanced chromatographic retention, and characteristic bromine isotope pattern for identification. nih.govnih.gov | LC-MS/MS |

| Tricarboxylic acid (TCA) cycle intermediates | Enables sensitive and specific detection of these crucial metabolic compounds. nih.govnih.gov | LC-MS/MS |

| Carboxyl-containing metabolites | Boosts ionization and chromatographic separation, and the bromine isotope pattern aids in untargeted analysis. acs.org | Liquid Chromatography–Trapped Ion Mobility Spectrometry–Mass Spectrometry (LC-TIMS-MS) |

Functionalization for Chromatographic Analysis

The functionalization of analytes with a reagent like a brominated benzylamine can significantly improve their behavior in chromatographic systems. For molecules that are otherwise difficult to retain on a reversed-phase high-performance liquid chromatography (HPLC) column, the addition of the relatively nonpolar benzyl (B1604629) group increases retention time, allowing for better separation from other components in a complex mixture. nih.govdtu.dk

The table below summarizes the improvements in chromatographic analysis after derivatization with 4-bromo-N-methylbenzylamine (4-BNMA).

| Analytical Parameter | Improvement with 4-BNMA Derivatization |

| Retention in Reversed-Phase HPLC | Increased retention for small, polar carboxylic acids due to the added phenyl group. nih.govdtu.dk |

| Separation of Isomers | Enhanced separation of isomeric compounds. acs.org |

| Peak Shape | Generally results in improved peak symmetry. |

| Analysis Time | Rapid analysis is achievable, with methods developed for under 6 minutes. nih.govnih.gov |

Integration into Molecular Assemblies and Complexes

The unique combination of a nucleophilic amine and a bromo-functionalized aromatic ring makes this compound a candidate for integration into larger molecular structures and coordination complexes. The primary amine can act as a coordination site for metal ions or react with carbonyl compounds, while the bromo-substituent can participate in cross-coupling reactions, offering multiple pathways for molecular elaboration.

Benzylamine and its derivatives are well-established ligands in coordination chemistry, capable of binding to metal centers through the lone pair of electrons on the nitrogen atom. This interaction can lead to the formation of stable metal complexes with diverse geometries and electronic properties. In the case of this compound, the primary amine group serves as the primary coordination site.

While specific research detailing the use of this compound as a ligand is not extensively documented in publicly available literature, the principles of coordination chemistry suggest its viability. The nitrogen atom can act as a Lewis base, donating its electron pair to a Lewis acidic metal center to form a coordinate bond. The steric and electronic properties of the 2-bromo and 4-methyl substituents on the phenyl ring would influence the stability and structure of the resulting metal complex. For instance, studies on related benzylamine structures, such as p-substituted benzylamines, have shown they can form square planar copper(II) complexes. tandfonline.com Furthermore, the silver ion (Ag+) has been shown to form a chelate complex with benzylamine, involving both the nitrogen atom and the aromatic π-system. nih.gov

The bromo-substituent also introduces the possibility for further functionalization. After complexation, the carbon-bromine bond could potentially be used in subsequent reactions, such as palladium-catalyzed cross-coupling, to link the metal complex to other organic fragments, creating more elaborate supramolecular structures.

Schiff bases, or imines, are a class of compounds typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. researchgate.netajgreenchem.com This reaction is fundamental in organic synthesis and is characterized by the formation of a carbon-nitrogen double bond (azomethine group). As a primary amine, this compound is a suitable precursor for the synthesis of Schiff bases.

The general reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

R-CHO (Aldehyde) + Br(CH₃)C₆H₃CH₂NH₂ (this compound) → Br(CH₃)C₆H₃CH₂N=CHR (Schiff Base) + H₂O

In the field of peptide chemistry, the focus is on the formation of amide bonds between amino acids. nih.gov Standard peptide synthesis, whether in solution or on a solid phase, utilizes α-amino acids as the fundamental building blocks.

There is no documented evidence in the scientific literature of this compound being used directly in the synthesis of peptides or for the modification of existing peptides. Its structure does not conform to that of a standard amino acid, as it lacks the requisite α-carboxyl group.

Theoretically, its primary amine group could be acylated to form an amide bond. It could potentially be used as a capping agent for the N-terminus of a peptide chain, introducing a bromo-methyl-benzyl group. The bromo-substituent could then serve as a handle for further chemical modifications, such as linking the peptide to another molecule or a surface via cross-coupling chemistry. However, this application remains hypothetical, as there are no specific examples of this strategy being employed with this compound in published research. The incorporation of non-standard or non-canonical amino acids is an active area of research, but it typically involves more complex building blocks that are designed to be compatible with peptide synthesis protocols. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Infrared (IR) Spectroscopy for Functional Group Identification

A characteristic IR spectrum for this compound, detailing the vibrational frequencies for key functional groups like N-H (amine), C-H (aromatic and aliphatic), C-N, and C-Br bonds, is not available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Specific mass spectrometry data, including the molecular ion peak (M+) and the characteristic fragmentation pattern for this compound, could not be sourced.

X-ray Diffraction (XRD) and Crystallization Studies

There are no published X-ray diffraction studies or crystallographic data for this compound, which would be necessary to describe its solid-state structure, crystal lattice, and molecular geometry.

Advanced Spectro-analytical Methods for Complex Characterization

Beyond the fundamental spectroscopic techniques of NMR and IR, a suite of advanced methods can provide deeper insights into the electronic and vibrational properties of a molecule. For this compound, techniques such as two-dimensional NMR (e.g., COSY, HSQC, HMBC) would be invaluable for unambiguously assigning all proton and carbon signals, especially in the aromatic region.

Advanced vibrational spectroscopy, such as Raman spectroscopy, would complement infrared data by providing information on non-polar bonds and is particularly useful for studying the skeletal vibrations of the benzene (B151609) ring. Furthermore, techniques like UV-Visible spectroscopy could provide information about the electronic transitions within the molecule. While basic spectroscopic data for isomers and related compounds are available, a comprehensive analysis using these advanced spectro-analytical methods specifically for this compound is not detailed in the current body of scientific literature.

Theoretical and Computational Studies of 2 Bromo 4 Methylbenzylamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic characteristics and reactivity of a molecule.

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. irjweb.comedu.krd

A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that a molecule is more reactive. edu.krd For 2-Bromo-4-methylbenzylamine, these energies can be calculated using DFT methods, such as B3LYP with a 6-311++G basis set, to predict its electronic transitions and charge transfer properties. irjweb.com

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.89 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -0.75 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

Note: The values presented are illustrative and representative of typical results from DFT calculations.

Quantum chemical calculations are essential for predicting the reactive sites within a molecule and elucidating potential reaction mechanisms. The distribution of HOMO and LUMO across the this compound structure can indicate likely sites for electrophilic and nucleophilic attack. For instance, regions with high HOMO density are susceptible to electrophilic attack, while areas with high LUMO density are prone to nucleophilic attack.

Furthermore, these computational methods can model the transition states of reactions involving the benzylamine (B48309) moiety. Reactions at the benzylic position are of significant chemical interest. khanacademy.org Computational studies can map the energy profiles of reaction pathways, such as nucleophilic substitution at the benzylic carbon, helping to determine the feasibility and kinetics of such transformations. The use of calculated Fukui and Parr functions can further help to locate the specific electrophilic and nucleophile centers within the molecule. irjweb.com

Molecular Modeling and Simulation

Beyond static electronic properties, molecular modeling and simulation techniques explore the dynamic behavior and conformational preferences of molecules.

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov By simulating the interactions within this compound and between the molecule and its environment (e.g., a solvent), MD can reveal its conformational flexibility and preferred spatial arrangements. nih.gov

These simulations are particularly useful for understanding the rotation around the C-C and C-N single bonds of the benzylamine side chain. The results can identify the most stable, low-energy conformations and the energy barriers between different rotational isomers (rotamers). This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as in biological systems or material science applications. nih.govnih.gov

Both semi-empirical (SE) and Density Functional Theory (DFT) methods are employed to calculate a wide range of molecular properties. SE methods are computationally faster and are derived from Hartree-Fock or DFT by introducing approximations and empirical parameters, making them suitable for very large systems. nih.govhi.is DFT methods, while more computationally intensive, generally provide higher accuracy. nih.gov

These calculations can predict various properties for this compound, including its dipole moment, polarizability, and thermodynamic properties like enthalpy and entropy. researchgate.netresearchgate.net Such data are valuable for predicting the molecule's behavior in different chemical environments and for understanding its physical characteristics.

Table 2: Calculated Molecular Properties of this compound

| Property | Calculated Value | Unit |

|---|---|---|

| Dipole Moment | 2.15 | Debye |

| Polarizability | 18.5 | ų |

| Molar Heat Capacity | 165.4 | J/(mol·K) |

| Standard Enthalpy of Formation | 45.2 | kJ/mol |

Note: The values presented are illustrative and representative of typical results from computational calculations.

Influence of Substituents on Molecular and Electronic Properties

Computational studies allow for a systematic investigation of these substituent effects. mdpi.com By computationally modifying the substituents (e.g., replacing the methyl group with a trifluoromethyl group or changing the position of the bromine atom), researchers can observe the resulting changes in the HOMO-LUMO gap, dipole moment, and charge distribution. mdpi.comresearchgate.net These theoretical experiments help in tuning the electronic properties of the molecule for specific applications. The results of such analyses can often be correlated with established chemical principles, such as Hammett substituent constants, to provide a quantitative understanding of electronic effects. mdpi.com

Stereochemical Implications and Chirality in Derivatization

The study of this compound in theoretical and computational chemistry also extends to the stereochemical outcomes of its derivatization reactions. Although this compound is itself an achiral molecule, its primary amine group serves as a prochiral center. This means that the introduction of a chiral group through derivatization can lead to the formation of new stereocenters and result in diastereomeric products.

Derivatization of the primary amine of this compound with a chiral reagent introduces a new chiral center, leading to the formation of a pair of diastereomers. These diastereomers, having different physical and chemical properties, can theoretically be distinguished and separated. A common method to introduce chirality is through acylation with a chiral carboxylic acid or its derivative, forming a chiral amide.

For instance, the reaction of this compound with a generic chiral acylating agent, (R)-chiral acid chloride, would result in the formation of two diastereomeric amides. The differing spatial arrangements of the substituents on the newly formed chiral center relative to the existing chiral center in the acylating agent can lead to distinct spectroscopic signatures and reactivity.

Computational modeling plays a crucial role in predicting the stereochemical course of such derivatization reactions. By performing conformational analysis and energy calculations on the possible transition states leading to the different diastereomers, it is possible to forecast the likely stereochemical outcome. These computational approaches can provide insights into the steric and electronic interactions that govern the facial selectivity of the reaction at the prochiral amine.

Furthermore, computational studies can be employed to predict the spectroscopic properties, such as NMR chemical shifts, of the resulting diastereomers. This can be a valuable tool in the experimental characterization of the products and in the determination of diastereomeric ratios. While specific experimental and computational studies on the chiral derivatization of this compound are not extensively documented in current literature, the foundational principles of stereochemistry and computational chemistry provide a robust framework for predicting and understanding these transformations.

Q & A

Q. Which software tools are essential for modeling and visualizing this compound’s reaction pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.